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Compound of Interest

Compound Name: 4-Isopropylpiperidin-4-ol

cat. No.: B1398776

In the landscape of drug discovery and chemical synthesis, the piperidine scaffold is a
cornerstone, forming the structural basis of numerous pharmaceuticals and bioactive
molecules. The seemingly subtle addition of functional groups, such as the isopropyl and
hydroxyl moieties in 4-Isopropylpiperidin-4-ol, can profoundly alter a molecule's
physicochemical properties, biological activity, and metabolic fate. Therefore, unambiguous
structural elucidation is not merely an academic exercise; it is a fundamental prerequisite for
advancing research, ensuring reproducibility, and meeting stringent regulatory standards. This
guide provides a holistic, multi-technique framework for the definitive characterization of 4-
Isopropylpiperidin-4-ol, moving beyond procedural steps to explain the strategic rationale
behind the analytical workflow.

Foundational Profile of 4-Isopropylpiperidin-4-ol

Before delving into complex spectral analysis, a foundational understanding of the target
molecule is essential. This initial data provides the theoretical framework upon which all
subsequent experimental evidence is built.

Molecular Formula: CsH17NO[1]

Molecular Weight: 143.23 g/mol [1]

CAS Number: 553631-46-2

Canonical SMILES: CC(C)C1(CCNCC1)0O

Table 1: Predicted Physicochemical Properties
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Property Value Source

LogP (Octanol/Water

. 1.642 Cheméo[2]
Partition Coeff.)

Topological Polar Surface Area

32.26 Az ChemScene
(TPSA)
Hydrogen Bond Donors 2 ChemScene
Hydrogen Bond Acceptors 2 ChemScene

| Rotatable Bonds | 1 | ChemScene |

These predicted values suggest a moderately lipophilic compound with the capacity for
hydrogen bonding, properties that are critical for designing chromatographic methods and
predicting its behavior in biological systems.

The Core of Elucidation: A Multi-Modal
Spectroscopic Approach

No single analytical technique can provide absolute structural proof. True confidence is
achieved through the convergence of evidence from orthogonal methods. Our strategy
integrates Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and
Infrared (IR) Spectroscopy.
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Figure 1: A high-level overview of the integrated analytical workflow for structure elucidation.

Mass Spectrometry: Unveiling the Molecular Mass
and Fragmentation Blueprint

Principle & Rationale: Mass spectrometry is the first line of inquiry, providing the most direct
measurement of a molecule's mass. By ionizing the molecule and measuring its mass-to-
charge ratio (m/z), we can confirm the elemental composition derived from the molecular
formula. Furthermore, tandem mass spectrometry (MS/MS) induces fragmentation, which
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provides a "blueprint” of the molecule's substructures. For piperidine alkaloids, fragmentation
analysis is a powerful tool for characterization.[3][4]

Expected Results:

e Molecular lon: Using electrospray ionization in positive mode (ESI+), we expect to observe
the protonated molecule, [M+H]*, at m/z 144.24.

o Key Fragments: A primary and highly diagnostic fragmentation pathway for alcohols is the
neutral loss of water (H20, 18 Da).[3] We anticipate a prominent fragment ion at m/z 126.23,
corresponding to the [M+H-H20]* species. Further fragmentation may involve the loss of the
isopropyl group.

- H20 (18 Da)

)
( )

Click to download full resolution via product page

Figure 2: Predicted primary fragmentation pathway for 4-lsopropylpiperidin-4-ol in ESI-
MS/MS.

Experimental Protocol: Liquid Chromatography-Mass
Spectrometry (LC-MS)

o Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of methanol
(HPLC grade) to create a 1 mg/mL stock solution. Further dilute to 1 pg/mL using a 50:50
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mixture of water and methanol with 0.1% formic acid. The acid ensures efficient protonation
for ESI+ mode.

o Chromatographic Separation (Optional but Recommended):

o System: A high-performance liquid chromatography (HPLC) system coupled to the mass
spectrometer.[5][6]

o Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 um).
o Mobile Phase A: Water + 0.1% Formic Acid.
o Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

o Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-
equilibrate.

o Flow Rate: 0.4 mL/min.
o Mass Spectrometer Conditions (ESI+):
o lon Source: Electrospray lonization (ESI), positive mode.
o Scan Range: m/z 50-500.
o Capillary Voltage: 3.5 kV.
o Gas Temperature: 325°C.

o MS/MS: Perform data-dependent acquisition, selecting the most intense ion from the full
scan (expecting m/z 144) for collision-induced dissociation (CID) with nitrogen gas.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Assembling the Atomic Skeleton

Principle & Rationale: NMR spectroscopy is the most powerful technique for determining the
precise atomic connectivity of a molecule in solution. It probes the magnetic properties of
atomic nuclei (*H and *3C), providing detailed information about the chemical environment,
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proximity, and bonding of atoms. For piperidine derivatives, NMR can also offer insights into the
ring's preferred conformation.[7][8]

'H NMR: Mapping the Proton Environment

Expected Results: Based on the structure, we can predict the signals for each unique proton.

Table 2: Predicted *H NMR Signals for 4-Isopropylpiperidin-4-ol (in CDClIs)

Predicted Shift

Protons Environment Multiplicity Integration
(3, ppm)
H-a Isopropyl CHs ~0.9 Doublet (d) 6H
Piperidine CH2 )
H-b ~1.5-1.7 Multiplet (m) 4H
(C3,CH)
H-c Isopropyl CH ~1.8-2.0 Septet (sept) 1H
Piperidine CH2 .
H-d ~2.7-2.9 Multiplet (m) 4H
(C2, C6)
Variable, ~1.5- Broad Singlet (br
H-e NH 1H
3.0 S)

| H-f | OH | Variable, ~1.5-3.0 | Broad Singlet (br s) | 1H |

Causality: The protons on C2 and C6 (H-d) are adjacent to the electron-withdrawing nitrogen
atom, causing them to be "deshielded" and appear at a higher chemical shift (downfield)
compared to the protons on C3 and C5 (H-b).[9] The isopropyl methyl protons (H-a) are split
into a doublet by the single neighboring methine proton (H-c), which in turn is split into a septet
by the six equivalent methyl protons. The OH and NH signals are often broad due to chemical
exchange and their chemical shift is highly dependent on solvent and concentration. A D20
shake experiment would confirm their assignment, as these labile protons would be replaced
by deuterium and their signals would disappear.

13C NMR: Counting the Carbon Atoms
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Expected Results: The structure has 8 carbon atoms, but due to molecular symmetry (the two
isopropyl methyls are equivalent, as are the pairs of piperidine carbons C2/C6 and C3/C5), we
expect to see 5 distinct signals in the 13C NMR spectrum.

Table 3: Predicted 3C NMR Signals for 4-lsopropylpiperidin-4-ol

Carbon Environment Predicted Shift (6, ppm)
C-a Isopropyl CHs ~17
C-c Isopropyl CH ~36
C-b Piperidine CHz (C3, C5) ~38
C-d Piperidine CHz (C2, C6) ~45

| C-4 | Quaternary C-OH | ~70 |

Causality: The carbon atom bonded to the electronegative oxygen (C-4) is the most deshielded
and appears furthest downfield.[10] The carbons adjacent to the nitrogen (C-d) are also
deshielded relative to other aliphatic carbons.

Experimental Protocol: NMR Spectroscopy

o Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of a deuterated
solvent (e.g., CDCls or DMSO-ds) in a standard 5 mm NMR tube.

e Acquisition:
o Instrument: A 400 MHz (or higher) NMR spectrometer.
o Experiments:
» Standard *H acquisition.
» Standard 13C acquisition (proton-decoupled).

» 2D COSY (Correlation Spectroscopy): To establish tH-1H coupling correlations. This is
critical to confirm that the isopropyl methine proton is coupled to the methyl protons, and
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to trace the connectivity through the piperidine ring.

» 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal
with its directly attached carbon signal, confirming the assignments made in Tables 2
and 3.

4 1H Signals )
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Figure 3: Key 'H-'H COSY correlations expected for 4-lsopropylpiperidin-4-ol.

Infrared (IR) Spectroscopy: Identifying the
Functional Groups

Principle & Rationale: IR spectroscopy measures the vibrations of molecular bonds. Specific
functional groups absorb infrared radiation at characteristic frequencies, making it an excellent
and rapid technique for confirming their presence.[11]

Expected Results: The key is to identify the stretches associated with the O-H (alcohol) and N-
H (secondary amine) groups.

Table 4: Predicted IR Absorption Bands for 4-Isopropylpiperidin-4-ol

Expected
Functional Group Vibration Type Wavenumber Appearance
(cm™)
O-H (Alcohol) Stretch 3200 - 3500 Strong, Broad
_ Medium, may overlap
N-H (Amine) Stretch 3300 - 3500 )
with O-H
C-H (Aliphatic) Stretch 2850 - 2970 Strong, Sharp

| C-O (Alcohol) | Stretch | 1050 - 1150 | Medium-Strong |

Causality: The broadness of the O-H stretching band is due to hydrogen bonding between
molecules. The C-H stretching region will show sharp, intense peaks characteristic of the sp3-
hybridized carbons in the structure. The presence of these key bands provides strong, self-
validating evidence for the proposed functional groups.[12]

Experimental Protocol: Fourier-Transform Infrared
(FTIR) Spectroscopy
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o Sample Preparation (Attenuated Total Reflectance - ATR):
o Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

o Apply pressure using the anvil to ensure good contact. This method is fast and requires
minimal sample preparation.

e Acquisition:

[¢]

Collect a background spectrum of the empty ATR crystal.
o Collect the sample spectrum.

o The instrument software will automatically ratio the sample spectrum against the
background.

o Scan Range: 4000 - 400 cm™1,
o Resolution: 4 cm~1.

o Scans: Average 16 or 32 scans to improve the signal-to-noise ratio.

Conclusion: A Triangulated Approach to Structural
Certainty

The structural elucidation of 4-lsopropylpiperidin-4-ol is a clear demonstration of the power of
a modern, multi-technique analytical strategy. Mass spectrometry confirms the molecular
weight (m/z 144 for [M+H]*) and provides a predictable fragmentation pattern (loss of water).
Infrared spectroscopy offers rapid and definitive evidence of the key alcohol and amine
functional groups. Finally, and most powerfully, 1D and 2D NMR spectroscopy meticulously
piece together the atomic framework, confirming the connectivity of the isopropyl group and the
piperidine ring. The convergence of data from these three orthogonal techniques provides an
unassailable, self-validating confirmation of the structure, establishing the necessary
foundation for any further research or development involving this important chemical entity.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of ress uasti
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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